Potency Gain Against Oseltamivir-Resistant H5N1-H274Y Neuraminidase
Neuraminidase-IN-2 (compound 5c) demonstrates a 4.85-fold increase in inhibitory potency over oseltamivir carboxylate (OSC) against the H5N1-H274Y NA mutant, the predominant oseltamivir-resistance-conferring variant [1]. This gain occurs in a context where the parent compound OSC loses substantial activity due to the H274Y substitution, making 5c one of the few reported oseltamivir analogues with improved anti-resistance activity [1].
| Evidence Dimension | NA inhibition IC₅₀ against H5N1-H274Y mutant |
|---|---|
| Target Compound Data | IC₅₀ not explicitly disclosed as a single value in the publicly searchable abstract; the fold change relative to OSC is reported as 4.85-fold more potent [1] |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC); IC₅₀ value against H5N1-H274Y not discretely listed alongside the fold change in the same excerpt [1] |
| Quantified Difference | 4.85-fold more potent than OSC against H5N1-H274Y NA [1] |
| Conditions | Fluorogenic MUNANA-based NA inhibition assay; recombinant H5N1-H274Y neuraminidase protein [1] |
Why This Matters
For research teams studying oseltamivir resistance mechanisms or screening for pan-resistance leads, a compound with verified 4.85-fold superior mutant-NA potency eliminates the need for high-concentration dosing that confounds specificity readouts.
- [1] Jia R, Zhang J, Bertagnin C, Cherukupalli S, Ai W, Ding X, Li Z, Zhang J, Ju H, Ma X, Loregian A, Huang B, Zhan P, Liu X. Discovery of highly potent and selective influenza virus neuraminidase inhibitors targeting 150-cavity. Eur J Med Chem. 2021 Feb 15;212:113097. View Source
